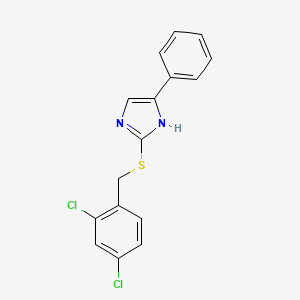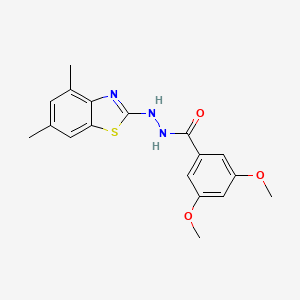![molecular formula C19H20N2OS2 B2910812 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea CAS No. 2380035-01-6](/img/structure/B2910812.png)
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea, also known as BTMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea-based compounds, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to certain metal ions, which may play a role in its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Furthermore, this compound has been shown to exhibit fluorescent properties, which may have potential applications in biological imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is its versatility in scientific research. It can be used as a building block for the synthesis of other compounds with potential biological activities. Furthermore, this compound has been shown to exhibit a wide range of biological activities, making it suitable for various research applications. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in various biological systems.
Direcciones Futuras
There are several future directions for the study of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea. One potential direction is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another potential direction is the synthesis of this compound derivatives with improved biological activities and reduced toxicity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Overall, the study of this compound has the potential to lead to the development of novel compounds with potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea involves the reaction of 3,3'-bithiophene-5-carboxaldehyde with 3-phenylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with isocyanate to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, this compound has been used as a building block for the synthesis of other compounds with potential biological activities.
Propiedades
IUPAC Name |
1-(3-phenylpropyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c22-19(20-9-4-7-15-5-2-1-3-6-15)21-12-18-11-17(14-24-18)16-8-10-23-13-16/h1-3,5-6,8,10-11,13-14H,4,7,9,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMSDYNUWPSODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Cyclopropylmethyl)-2-(2-methylprop-2-enylsulfanyl)thieno[3,2-d]pyrimidin-4-one](/img/structure/B2910730.png)
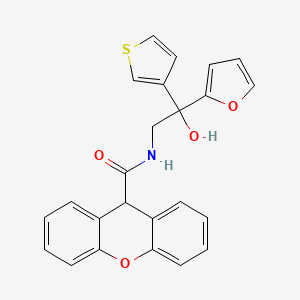
![Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate](/img/structure/B2910733.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2910735.png)
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2910736.png)
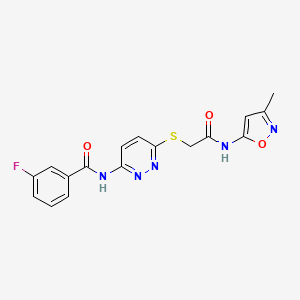
![2-[1-(Oxolane-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910739.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate](/img/structure/B2910740.png)
![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2910743.png)
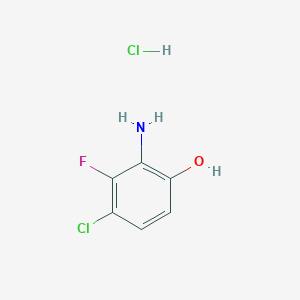
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2910745.png)

